1h,1h,2h,2h-Perfluorooctyltrichlorosilane
Overview
Description
1h,1h,2h,2h-Perfluorooctyltrichlorosilane is a fluorinated organosilane compound. It is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. This compound is widely used in various scientific and industrial applications due to its ability to form self-assembled monolayers on different substrates.
Mechanism of Action
Target of Action
The primary target of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane is the surface of various substrates, such as silicon wafers . The compound is used to modify these surfaces, creating a self-assembled monolayer .
Mode of Action
This compound interacts with its targets through a process known as silanization . In this process, the compound forms a self-assembled monolayer on the substrate surface . This monolayer acts as an anti-adhesive layer .
Result of Action
The application of this compound results in the formation of a self-assembled monolayer on the substrate surface . This monolayer acts as an anti-adhesive layer . It can also lead to the release of cured poly(dimethyl siloxanes) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is moisture-sensitive , and its reactivity can be affected by the presence of water. Additionally, the compound is incompatible with strong oxidizing agents, alcohols, acids, and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h,1h,2h,2h-Perfluorooctyltrichlorosilane typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
CF3(CF2)5CH2CH2OH+SiCl3→CF3(CF2)5CH2CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
1h,1h,2h,2h-Perfluorooctyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalyzed by acids or bases.
Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Alkoxysilanes or aminosilanes.
Scientific Research Applications
1h,1h,2h,2h-Perfluorooctyltrichlorosilane has a wide range of applications in scientific research:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Microfluidics: Employed in the fabrication of microfluidic devices due to its ability to form self-assembled monolayers.
Biocompatible Coatings: Applied in biomedical devices to enhance biocompatibility and reduce fouling.
Nanotechnology: Utilized in the synthesis of nanomaterials and nanocomposites for improved properties.
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Dichloro(methyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Uniqueness
1h,1h,2h,2h-Perfluorooctyltrichlorosilane is unique due to its high degree of fluorination, which imparts exceptional hydrophobicity and chemical resistance. Compared to similar compounds, it offers superior performance in creating durable and stable self-assembled monolayers, making it highly valuable in applications requiring robust surface modifications.
Properties
IUPAC Name |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDRBMXQBSCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SiCl3, C8H4Cl3F13Si | |
Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229163 | |
Record name | Trichloro((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-45-9 | |
Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78560-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro((perfluorohexyl)ethyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORO((PERFLUOROHEXYL)ETHYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25E5DZ5GL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PFOTS interact with surfaces to create superhydrophobicity?
A: PFOTS molecules chemically bond to hydroxyl groups (–OH) present on various substrates, including glass, silicon, metals, and polymers, through a process called silanization. This forms a self-assembled monolayer (SAM) where the perfluorinated tail of PFOTS, with its low surface energy, orients outwards. This creates a surface with extremely low affinity for water, leading to superhydrophobicity. [, , , , , , , , , ]
Q2: What are the typical water contact angles achieved on PFOTS-modified surfaces?
A: PFOTS modification typically yields water contact angles exceeding 150°, signifying superhydrophobicity. [, , , , , , , , , , , , , , ]
Q3: Does PFOTS modification only work for water repellency?
A: While renowned for superhydrophobicity, PFOTS can also contribute to superoleophobicity, particularly when combined with specific surface textures or nanoparticles. This dual repellency is beneficial in applications like anti-grease coatings and oil/water separation. [, , , , ]
Q4: Are there limitations to PFOTS-induced superhydrophobicity?
A: While effective, PFOTS-modified surfaces can lose their superhydrophobicity due to factors like mechanical wear, UV degradation, and chemical attack. Research focuses on enhancing the robustness of these surfaces for long-term applications. [, , , , , ]
Q5: Can the level of hydrophobicity be controlled on PFOTS-modified surfaces?
A: Yes, the degree of hydrophobicity can be fine-tuned by adjusting the concentration of PFOTS solution used during treatment. Higher concentrations generally lead to greater hydrophobicity. Additionally, the surface morphology, such as the presence of micro- or nano-scale structures, can significantly influence the contact angle and sliding angle, allowing for tailored water adhesion properties. [, , , , , ]
Q6: What is the molecular formula and weight of PFOTS?
A: The molecular formula of PFOTS is C8H4Cl3F13Si, and its molecular weight is 403.58 g/mol. [, ]
Q7: How is the chemical structure of PFOTS confirmed?
A: Techniques like X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of PFOTS. [, , , ]
Q8: Is PFOTS compatible with a wide range of materials?
A: PFOTS demonstrates compatibility with various substrates, including metals like copper, zinc, and titanium alloys; polymers like polyethylene terephthalate; and inorganic materials like silica and titania. [, , , , , , , ]
Q9: How stable are PFOTS-modified surfaces under environmental conditions?
A: The stability of PFOTS-modified surfaces is a crucial aspect for real-world applications. While generally stable in ambient conditions, exposure to UV radiation, elevated temperatures, acidic or alkaline environments, and mechanical abrasion can degrade the PFOTS monolayer and diminish its hydrophobic properties. Research efforts are directed towards enhancing the durability and longevity of PFOTS coatings through various strategies, such as incorporating nanoparticles or developing more robust silane molecules. [, , , , ]
Q10: What are the potential applications of PFOTS-modified surfaces?
A10: The unique properties of PFOTS-modified surfaces have led to diverse applications, including:
- Self-cleaning surfaces: The "lotus leaf" effect created by superhydrophobicity enables water droplets to roll off, carrying away dust and contaminants. [, , ]
- Anti-corrosion coatings: Superhydrophobic surfaces can act as barriers, preventing contact between water and corrosive agents, thus protecting underlying substrates. [, ]
- Microfluidic devices: Precise control of liquid flow and droplet manipulation in microchannels for lab-on-a-chip devices. [, ]
- Oil/water separation: Selective separation of oil and water mixtures using membranes with PFOTS-modified surfaces. [, ]
- Anti-icing surfaces: Superhydrophobic surfaces can hinder ice formation by reducing water adhesion and promoting droplet roll-off. []
Q11: What are the future directions for research on PFOTS and related compounds?
A11: Future research will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.